

An In-depth Technical Guide to 3-Nitrobenzonitrile (C₇H₄N₂O₂)

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Compound of Interest

Compound Name: 3-Nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety protocols for **3-Nitrobenzonitrile**. The information is intended for use by professionals in chemical research and drug development.

Molecular Structure and Formula

3-Nitrobenzonitrile is an aromatic compound with the chemical formula C₇H₄N₂O₂.^{[1][2][3]} Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at positions 1 and 3, respectively. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electronic properties and reactivity of the aromatic ring.^{[4][5]}

The crystal structure of **3-Nitrobenzonitrile** has been elucidated by low-temperature single-crystal X-ray diffraction.^{[6][7][8]} The compound crystallizes in the monoclinic space group P2₁.^{[6][7][8]} A notable feature of its solid-state structure is that the nitro group is not coplanar with the benzene ring, exhibiting a slight tilt.^{[6][7][8]} The angle between the benzene ring and the NO₂ plane is approximately 11.22°. ^{[6][7][8]} In the crystal packing, molecules are arranged in stacks along the shortest crystallographic axis due to aromatic π–π stacking, with an interplanar distance of about 3.3700 Å.^{[6][7]}

Molecular structure of **3-Nitrobenzonitrile**.

Physicochemical and Spectroscopic Data

3-Nitrobenzonitrile is typically a pale yellow crystalline solid or powder with an almond-like odor.[1][2][5] It is soluble in organic solvents like ether and acetone but has low solubility in water.[5]

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[9][1][10]
Molecular Weight	148.12 g/mol	[9][1]
Appearance	Yellowish crystalline powder or needles	[1][2][5]
Melting Point	114-117 °C	[1][11][12]
Boiling Point	165 °C at 21 mmHg	[1]
Density	0.33 g/cm ³ at 20 °C	[1][12]
Vapor Pressure	0.00217 mmHg	[9]
Water Solubility	1.7 g/L at 25 °C	
logP (Octanol/Water)	1.17	[13]
CAS Number	619-24-9	[9][1]

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[7]
Space Group	P2 ₁	[6][7]
C-N Bond (Nitro)	1.4697 (19) Å	[7][8]
C-C Bond (Nitrile)	1.447 (2) Å	[7][8]
C≡N Triple Bond	1.141 (2) Å	[7][8]
N-O Distances (Nitro)	1.2258 (17) Å and 1.2262 (18) Å	[7][8]
Benzene C-C Bonds	1.3851 (19) – 1.397 (2) Å	[6][7]
π–π Stacking Distance	3.3700 (9) Å	[6][7]

Technique	Data Available	Reference(s)
Mass Spectrometry	Electron Ionization (EI) mass spectrum available.	[14][15]
¹³ C NMR	Spectrum in CDCl ₃ available.	[14][16]
Infrared (IR)	KBr disc and Nujol mull spectra available.	[14][16]
Raman Spectroscopy	Powder spectrum available.	[14][16]
ESR	Data for anion radical available.	[14][16]

Experimental Protocols

Several methods for the synthesis of **3-nitrobenzonitrile** have been reported, including the oxidation of benzonitrile and chlorination diazotization.[17] A common laboratory-scale synthesis involves the nitration of benzonitrile or the conversion from 3-nitrobenzaldehyde. Below is a representative protocol based on the reaction of 3-nitrobenzaldehyde with iodine and aqueous ammonia.

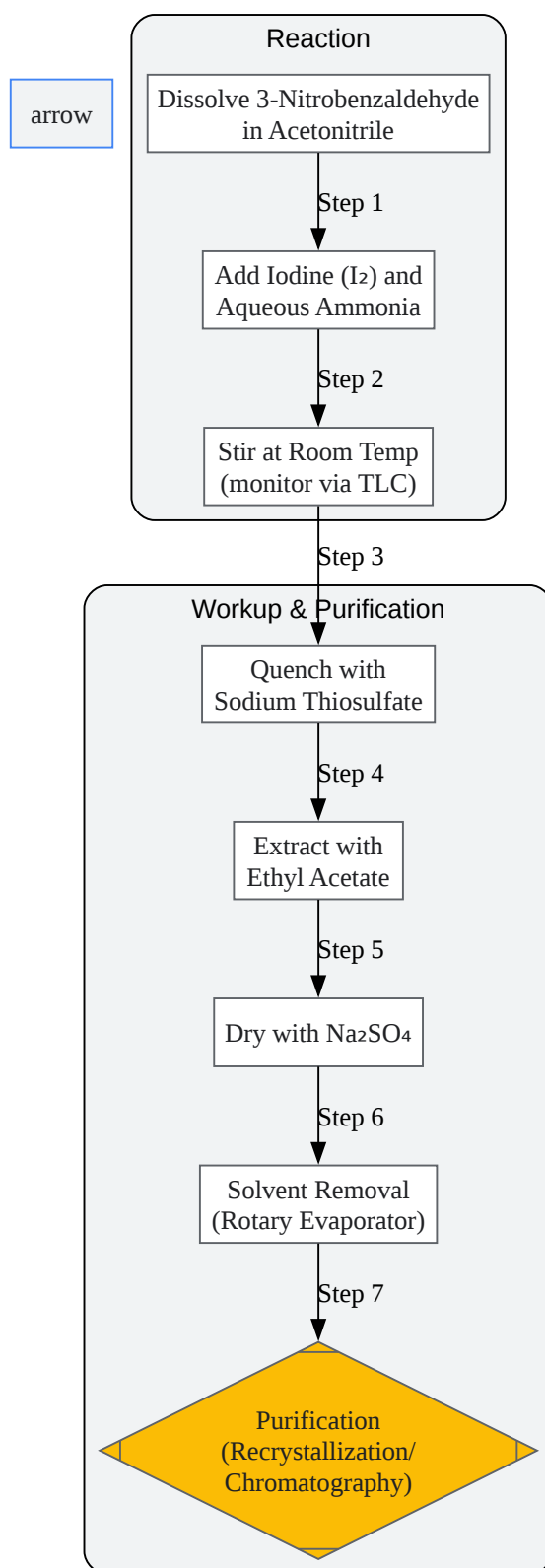
Materials and Equipment:

- 3-nitrobenzaldehyde
- Acetonitrile (solvent)
- Iodine (I_2)
- Aqueous ammonia ($NH_3 \cdot H_2O$)
- Sodium thiosulfate ($Na_2S_2O_3$)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus

Detailed Methodology:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
- **Addition of Reagents:** Add iodine (I_2) to the solution, which will turn reddish-brown.^[3]
- **Reaction Initiation:** Add 0.8 mL of aqueous ammonia to the stirring mixture at room temperature (20 °C). The reaction system will turn orange-red.^[3]
- **Monitoring the Reaction:** Continue adding aqueous ammonia while monitoring the reaction's completion using Thin-Layer Chromatography (TLC).^[3] The entire reaction is typically complete within 40 minutes.

- Quenching: Upon completion, add a solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench and remove any excess iodine.
- Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add pure water and extract the product into ethyl acetate. Repeat the extraction process to maximize recovery.
- Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).^[3] Filter off the drying agent and remove the ethyl acetate solvent using a rotary evaporator to yield the crude product.^[3]
- Purification: The crude **3-Nitrobenzonitrile** can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by column chromatography to obtain a high-purity product.^[17]



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General workflow for the synthesis and purification of **3-Nitrobenzonitrile**.

Chemical Reactivity and Applications

The chemical behavior of **3-Nitrobenzonitrile** is dictated by its two functional groups.^[5]

- **Nitrile Group (-C≡N):** This group is versatile and can be hydrolyzed to form a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions.^[5]
- **Nitro Group (-NO₂):** As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution. The nitro group can be readily reduced to an amino group (-NH₂), a crucial transformation for synthesizing various heterocyclic compounds and pharmaceutical intermediates.^[5]

Due to this reactivity, **3-Nitrobenzonitrile** serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[4][2][5]} It is also used as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.^{[1][11]}

The compound is stable under normal storage conditions but can react violently with strong oxidizing agents and bases.^[18] Thermal decomposition can produce toxic gases, including hydrogen cyanide and nitrogen oxides.^[18]

Safety and Handling

3-Nitrobenzonitrile is classified as hazardous and requires careful handling.^{[19][20]}

Hazard Class	Category	Hazard Statement	Reference(s)
Acute Toxicity, Oral	3 / 4	H301: Toxic if swallowed H302: Harmful if swallowed	[9]
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin	[9]
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled	[9]
Skin Irritation	2	H315: Causes skin irritation	[19]
Eye Irritation	2A	H319: Causes serious eye irritation	[19]

Note: Classifications can vary slightly between suppliers.

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a chemical fume hood with adequate ventilation to minimize dust generation and accumulation.[18][21]
- Hand Protection: Wear impervious chemical-resistant gloves.[19]
- Eye Protection: Use chemical safety goggles or a face shield.[19]
- Skin and Body Protection: Wear impervious protective clothing and boots as required.[19]
- Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.[19]

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[19][21]

- If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[19]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[19]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[19]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizers and bases.[18][21]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrobenzonitrile (C₇H₄N₂O₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118961#3-nitrobenzonitrile-molecular-structure-and-formula-c7h4n2o2]

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